molecular formula C9H10BrClF3NO B2515335 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride CAS No. 1423027-91-1

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride

Cat. No.: B2515335
CAS No.: 1423027-91-1
M. Wt: 320.53
InChI Key: JYNQOZBASJFPPS-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride is a chemical compound that features a benzene ring substituted with an aminoethoxy group, a bromine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride typically involves multiple steps. The aminoethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with an ethoxy-substituted benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethoxy group can yield oxides, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further chemical modifications .

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO.ClH/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13;/h1-2,5H,3-4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNQOZBASJFPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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